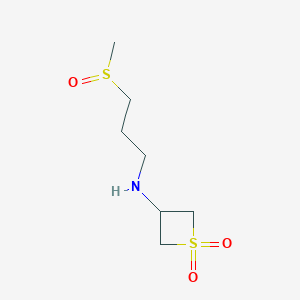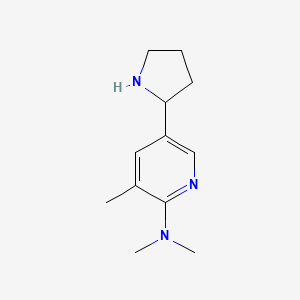
3-((3-(Methylsulfinyl)propyl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S2. It is a member of the thietane family, which are four-membered sulfur-containing heterocycles. This compound is notable for its unique structure, which includes a thietane ring substituted with a methylsulfinylpropylamino group and a dioxide functionality. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide typically involves the reaction of thietane derivatives with appropriate reagents to introduce the methylsulfinylpropylamino group. One common method involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide (H2O2) to achieve the desired oxidation state of the sulfur atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium phenolate can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfone derivatives, while reduction reactions can produce thietane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thietane derivatives.
Biology: The compound has shown potential antidepressant activity in pharmacological studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of neuropharmacology.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In pharmacological studies, it has been shown to exhibit antidepressant properties, which suggests that it may interact with neurotransmitter systems in the brain . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylsulfanyl)thietane-1,1-dioxide: This compound has a similar thietane ring structure but with a phenylsulfanyl group instead of a methylsulfinylpropylamino group.
3-Aryloxythietane-1,1-dioxides: These compounds have aryloxy groups attached to the thietane ring and exhibit similar chemical properties.
Uniqueness
3-((3-(Methylsulfinyl)propyl)amino)thietane1,1-dioxide is unique due to the presence of the methylsulfinylpropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Propiedades
Fórmula molecular |
C7H15NO3S2 |
|---|---|
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
N-(3-methylsulfinylpropyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C7H15NO3S2/c1-12(9)4-2-3-8-7-5-13(10,11)6-7/h7-8H,2-6H2,1H3 |
Clave InChI |
KDZNOMGTWWMPAE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)CCCNC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
![3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate](/img/structure/B13009655.png)

![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B13009681.png)
![6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)


![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)

![1-Methyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13009720.png)
